Iso-PPADS tetrasodium

説明

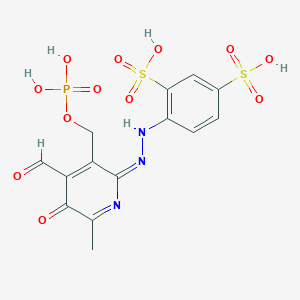

Structure

3D Structure

特性

IUPAC Name |

4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFZSRRRZNXSMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N3O12PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019090 | |

| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149017-66-3 | |

| Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid (PPADS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-(2-(4-Formyl-5-hydroxy-6-methyl-3-((phosphonooxy)methyl)-2-pyridinyl)diazenyl)-1,3-benzenedisulfonic acid, commonly known as Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS). PPADS is a widely utilized pharmacological tool in the study of purinergic signaling. It functions as a non-selective antagonist for a range of P2 purinergic receptors, which are crucial mediators in numerous physiological and pathophysiological processes. This document details its interactions with various P2X and P2Y receptor subtypes, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols for assessing its activity, and presents visual representations of its known signaling pathways and experimental workflows.

Core Mechanism of Action

PPADS exerts its biological effects primarily by antagonizing P2 purinergic receptors, a family of receptors activated by extracellular nucleotides such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP). Its mechanism of inhibition is complex and receptor-subtype dependent, encompassing both competitive and non-competitive antagonism.

1.1. P2X Receptor Antagonism:

PPADS is a potent, non-selective antagonist of several ionotropic P2X receptors, including P2X1, P2X2, P2X3, and P2X5.[1] For these receptors, PPADS is thought to act as a competitive antagonist, binding to the ATP binding site and thereby preventing channel gating. However, for some P2X receptors, evidence suggests a more complex, non-competitive, allosteric mechanism of inhibition. This is characterized by a slow onset of inhibition and a recovery that is not accelerated by the presence of the agonist, suggesting that PPADS may bind to a site distinct from the ATP binding pocket, inducing a conformational change that prevents channel opening.

1.2. P2Y Receptor Antagonism:

PPADS also exhibits antagonist activity at several metabotropic P2Y receptors, including P2Y1, P2Y4, and P2Y13. The antagonism at these G protein-coupled receptors is generally considered to be competitive. For instance, Schild analysis of PPADS antagonism at the P2Y1 receptor has demonstrated a competitive interaction.[2]

1.3. Downstream Signaling Pathways:

By blocking P2 receptor activation, PPADS modulates a variety of downstream signaling cascades. Notably, it has been shown to inhibit the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This inhibition is thought to contribute to its anti-inflammatory effects. Furthermore, PPADS has been demonstrated to reduce the production of key inflammatory mediators, including inducible nitric oxide synthase (iNOS), neuronal nitric oxide synthase (nNOS), and pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4]

Quantitative Data

The antagonist potency of PPADS has been quantified for various P2 receptor subtypes using different experimental assays. The following tables summarize the reported IC50 and pA2 values.

| P2X Receptor Subtype | Antagonist Potency (IC50) | Cell/Tissue Type | Assay Method |

| P2X1 | 5-32 nM[5] | Xenopus oocytes | Electrophysiology |

| P2X3 | 22-345 nM[5] | Xenopus oocytes | Electrophysiology |

| P2X2 | Micromolar range | - | Electrophysiology |

| P2X5 | Micromolar range | - | Electrophysiology |

| P2X7 | Micromolar range | - | Electrophysiology |

| P2Y Receptor Subtype | Antagonist Potency (pA2) | Cell/Tissue Type | Assay Method |

| P2Y1 | 6.42 ± 0.33[2] | Bovine Chromaffin Cells | Schild Analysis |

| P2Y13 | 6.3 ± 0.1[6] | 1321N1 astrocytoma cells | Schild Analysis |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of PPADS.

3.1. Western Blot Analysis for p38 MAPK Phosphorylation

This protocol is adapted from a study investigating the effect of PPADS on p38 MAPK phosphorylation in neutrophils.[3]

-

Cell Treatment:

-

Isolate human neutrophils and resuspend in appropriate culture medium.

-

Pre-treat neutrophils with 30 µM PPADS for 15 minutes at 37°C.

-

Stimulate the cells with the desired agonist (e.g., 500 µM ATP) for 15 minutes at 37°C.

-

-

Cell Lysis:

-

Prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard method such as the Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 3% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) reagent.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK and a loading control (e.g., β-actin) for normalization.

-

3.2. Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-6

This protocol is a general procedure for measuring cytokine levels in cell culture supernatants following treatment with PPADS, based on methodologies from cited literature.[7][8][9]

-

Sample Collection:

-

Culture cells (e.g., HaCaT epidermal cells or macrophages) in appropriate medium.

-

Pre-treat cells with the desired concentration of PPADS for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] or γ-irradiation).

-

Collect the cell culture supernatants at various time points and centrifuge to remove cellular debris.

-

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for human IL-1β or IL-6 overnight at 4°C.

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

-

Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for human IL-1β or IL-6. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations based on the standard curve.

-

3.3. Nitric Oxide Synthase (NOS) Expression Analysis

This protocol describes the analysis of iNOS and nNOS protein expression by Western blot following PPADS treatment, as performed in studies on neuropathic pain models.[10]

-

Tissue Homogenization:

-

Sacrifice animals and dissect the brainstem.

-

Immediately freeze the tissue in liquid nitrogen.

-

Homogenize the frozen tissue in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Western Blotting:

-

Follow the general Western blotting procedure as described in section 3.1.

-

Use primary antibodies specific for iNOS and nNOS to detect the respective proteins.

-

Use an appropriate loading control for normalization.

-

Visualizations

4.1. Signaling Pathways

Caption: PPADS inhibits P2X and P2Y receptors, blocking downstream p38 MAPK activation and inflammatory mediator production.

4.2. Experimental Workflow: Western Blot for p38 MAPK Phosphorylation

Caption: Workflow for analyzing p38 MAPK phosphorylation in neutrophils after PPADS treatment.

4.3. Logical Relationship: Competitive vs. Non-Competitive Antagonism

Caption: PPADS exhibits both competitive and non-competitive antagonism depending on the P2 receptor subtype.

References

- 1. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Frontiers | Purinergic Enhancement of Anti-Leishmanial Effector Functions of Neutrophil Granulocytes [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Mechanism of γ-Irradiation-Induced IL-6 Production Mediated by P2Y11 Receptor in Epidermal Keratinocytes [jstage.jst.go.jp]

- 8. Blocking P2Y2 purinergic receptor prevents the development of lipopolysaccharide-induced acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autocrine Regulation of UVA-Induced IL-6 Production via Release of ATP and Activation of P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peripheral Purinergic Modulation in Pediatric Orofacial Inflammatory Pain Affects Brainstem Nitroxidergic System: A Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

PPADS as a Purinergic Receptor P2X Antagonist: A Technical Guide

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling.[1] It is recognized primarily as a non-selective antagonist of the P2X receptor family, a class of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3] First characterized for its ability to block P2 purinoceptor-mediated responses in tissues like the rabbit vas deferens, PPADS has become instrumental in elucidating the physiological and pathophysiological roles of P2X receptors.[4][5] While it is a potent antagonist at several P2X subtypes, its utility is tempered by a lack of complete selectivity, as it also demonstrates activity at certain P2Y G-protein-coupled purinergic receptors.[3][6][7] This guide provides a comprehensive technical overview of PPADS, including its mechanism of action, pharmacological profile, relevant experimental protocols, and its application in research and drug development.

Mechanism of Action

PPADS inhibits P2X receptor function through a complex, non-competitive mechanism.[3] It does not directly compete with ATP for the orthosteric binding site in a simple competitive manner. Instead, studies suggest that PPADS acts at an allosteric site that is accessible from the extracellular environment.[2][3] This interaction is thought to sterically block the access of ATP to its binding pocket, thereby preventing receptor activation.[8]

The key characteristics of PPADS's mechanism include:

-

Non-competitive Inhibition: PPADS reduces the maximal response to ATP without significantly shifting the agonist's EC50 value.[2]

-

Long-lasting Inhibition: The effects of PPADS are persistent, with a slow onset and offset of receptor inhibition.[2][3] Recovery from inhibition is also slow and can be incomplete.[2]

-

Voltage Independence: The inhibitory action of PPADS is not dependent on the membrane potential.[2]

-

No Open Channel Block: Evidence suggests that PPADS does not act by physically occluding the open ion channel pore.[2][3] Instead, its binding induces a conformational change that prevents channel gating.[8]

Molecular docking and mutagenesis studies have begun to map the PPADS binding site, identifying key positively charged residues within and around the ATP-binding pocket that interact with the negatively charged sulfonate and phosphate groups of PPADS.[8] This interaction stabilizes the receptor in a closed or non-activatable state.

Pharmacological Profile and Potency

PPADS exhibits broad activity across the P2X receptor family but with varying potencies. It is generally most potent at P2X1, P2X2, P2X3, and P2X5 receptors.[6][9][10][11] Its non-selective nature extends to some P2Y receptors, which is a critical consideration in experimental design.[6][10][11]

| Receptor Subtype | Species | IC50 Value (μM) | Reference(s) |

| P2X1 | Human | ~1-3 | [8] |

| Rat | 0.068 | [12] | |

| P2X2 | Human | ~1-2.6 | [9][10][11] |

| P2X3 | Human | ~1-2.6 | [9][10][11] |

| Rat | 0.214 | [12] | |

| P2X4 | Human | ~28-30 | [6][8] |

| P2X5 | Human | ~1-2.6 | [9][10][11] |

| P2X7 | Human | ~1-3 | [8] |

| P2Y1 | - | pA2 = 6 | [6] |

| P2Y2-like | Native | ~900 | [9][10][11] |

| P2Y4 | Recombinant | ~15 | [9][10][11] |

Signaling Pathways and Experimental Workflows

The activation of P2X receptors by ATP initiates a signaling cascade that leads to membrane depolarization and various cellular responses. PPADS acts as an upstream inhibitor of this pathway.

References

- 1. PPADS - Wikipedia [en.wikipedia.org]

- 2. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. PPADS, a novel functionally selective antagonist of P2 purinoceptor-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the actions of PPADS, a novel P2x-purinoceptor antagonist, in the guinea-pig isolated vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PPADS tetrasodium salt | P2X receptor Antagonist | Hello Bio [hellobio.com]

- 7. Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid can antagonize the purinoceptor-mediated inhibition of M-current in bullfrog sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 11. PPADS tetrasodium salt | Purinergic (P2X) Receptors | Bio-Techne [bio-techne.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Structure and Properties of PPADS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized pharmacological tool in the study of purinergic signaling. It functions as a non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of PPADS, intended to support researchers and professionals in drug development and related scientific fields.

Chemical Structure and Physicochemical Properties

PPADS is a synthetic compound with a molecular structure characterized by a pyridoxal phosphate core linked to an azophenyl disulfonic acid moiety. The tetrasodium salt is the most commonly used form in experimental settings.

Table 1: Physicochemical Properties of PPADS (Tetrasodium Salt)

| Property | Value | Source(s) |

| IUPAC Name | tetrasodium;4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate | [1] |

| Molecular Formula | C₁₄H₁₀N₃Na₄O₁₂PS₂ | [1] |

| Molecular Weight | 599.3 g/mol | [2] |

| Appearance | Orange solid | [3] |

| Solubility in Water | Soluble up to 100 mM | [2][3] |

| λmax | 363, 482 nm |

Mechanism of Action

PPADS exerts its antagonistic effects primarily by competing with ATP for the orthosteric binding site on P2X receptors. This competitive inhibition prevents the conformational changes necessary for channel opening and subsequent cation influx. While it is a non-selective antagonist, PPADS displays varying affinities for different P2X receptor subtypes.

Table 2: Inhibitory Activity of PPADS at P2X and P2Y Receptors

| Receptor Subtype | IC₅₀ Value | Source(s) |

| P2X1 | 68 nM | [4] |

| P2X2 | 1 - 2.6 µM | [5] |

| P2X3 | 214 nM | [4] |

| P2X5 | 1 - 2.6 µM | [5] |

| P2Y2-like (native) | ~0.9 mM | [5] |

| P2Y4 (recombinant) | ~15 mM | [5] |

The binding of PPADS to P2X receptors has been shown to be complex and may involve allosteric modulation in addition to direct competitive antagonism[6].

Downstream Signaling Pathways

By blocking P2X receptor activation, PPADS modulates various downstream signaling cascades. Notably, it has been observed to reduce the production of nitric oxide (NO) by inhibiting nitric oxide synthase (NOS) and to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β)[4].

Experimental Protocols

Determination of Aqueous Solubility

This protocol provides a general method for determining the aqueous solubility of a compound like PPADS.

-

Preparation of Saturated Solution:

-

Add an excess amount of PPADS to a known volume of deionized water in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

-

Quantification of Dissolved PPADS:

-

Dilute the supernatant with deionized water to a concentration within the linear range of a suitable analytical method.

-

Measure the concentration of PPADS in the diluted supernatant using a validated analytical technique, such as UV-Vis spectrophotometry at its λmax (363 or 482 nm).

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the aqueous solubility of PPADS.

-

Characterization of P2X Receptor Antagonism

The following workflow outlines the key steps in characterizing the antagonistic activity of PPADS on a specific P2X receptor subtype expressed in a cellular system (e.g., HEK293 cells).

Detailed Method for Whole-Cell Patch-Clamp Electrophysiology:

-

Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips.

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Use borosilicate glass pipettes with a resistance of 2-5 MΩ filled with an appropriate internal solution.

-

Establish Whole-Cell Configuration: Form a giga-ohm seal with a cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

Agonist Application: Apply a known concentration of a P2X receptor agonist (e.g., ATP) to elicit an inward current.

-

PPADS Application: Perfuse the cell with a solution containing PPADS for a defined period.

-

Co-application and Measurement: Co-apply the agonist and PPADS and record the resulting current.

-

Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of PPADS. Plot the percentage inhibition against the logarithm of the PPADS concentration and fit the data with a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

PPADS remains a valuable pharmacological agent for the investigation of P2X receptor function and its role in various physiological and pathological processes. Its well-defined chemical structure and characterized physicochemical properties, combined with a clear mechanism of action, make it a reliable tool for in vitro and in vivo studies. This guide provides essential technical information to facilitate its effective use in a research and drug development context.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. scribd.com [scribd.com]

- 6. quora.com [quora.com]

PPADS: A Pyridoxal 5'-Phosphate Derivative as a P2X Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridoxal-5'-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a well-established and widely utilized pharmacological tool in the study of purinergic signaling. A synthetic derivative of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, PPADS has been instrumental in characterizing the physiological and pathophysiological roles of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of PPADS, focusing on its chemical nature, mechanism of action, and the experimental methodologies used to investigate its effects.

Chemical Identity and Structure

PPADS is synthesized from pyridoxal 5'-phosphate, a critical coenzyme in numerous enzymatic reactions.[1] The chemical structure of PPADS features the core pyridoxal 5'-phosphate moiety linked to a phenylazo group with two sulfonic acid substituents.[2][3] This modification confers upon the molecule the ability to act as a potent, albeit non-selective, antagonist at most mammalian P2X receptors.[4][5] The highly negative charge of PPADS, similar to ATP, is a key feature driving its interaction with positively charged residues within the ATP-binding site of P2X receptors.[4]

Mechanism of Action: P2X Receptor Antagonism

PPADS primarily functions as an antagonist of P2X receptors, a family of trimeric cation channels.[4] Its mechanism of action is multifaceted, involving both direct competition with ATP and allosteric modulation of the receptor.

Orthosteric Competition: PPADS acts as an ATP mimetic, competing with the endogenous agonist for its binding site on P2 receptors.[6] Molecular docking studies and mutagenesis experiments have revealed that PPADS interacts with key residues within the ATP-binding pocket, including positively charged amino acids that normally coordinate the triphosphate group of ATP, such as Lys-68 and Lys-309 in the human P2X1 receptor.[4] By occupying this site, PPADS sterically hinders ATP from binding and activating the channel.[4]

Allosteric Modulation: Beyond simple competitive antagonism, PPADS can also induce conformational changes in regions of the P2X receptor adjacent to the ATP-binding site, such as the cysteine-rich head (CRH) region.[4] Some studies suggest a complex, noncompetitive inhibitory mechanism where PPADS produces a long-lasting inhibition that is not dependent on the channel being open.[7][8] This suggests an action at an allosteric site accessible from the extracellular environment, leading to a reduced rate of dissociation when the receptor is in a liganded state.[8]

The following diagram illustrates the proposed mechanism of PPADS action at the P2X receptor.

Caption: Proposed mechanism of PPADS antagonism at P2X receptors.

Quantitative Data: Antagonist Potency

The inhibitory potency of PPADS varies across different P2X receptor subtypes. This differential sensitivity has been a valuable tool for distinguishing the contributions of various P2X receptors in physiological processes. The half-maximal inhibitory concentration (IC50) values are a standard measure of antagonist potency.

| P2X Receptor Subtype | Reported IC50 Values (μM) |

| P2X1 | 0.068[6], 0.8[4], ~1-3[4], 1-2.6[9] |

| P2X2 | ~1-3[4], 1-2.6[9] |

| P2X3 | 0.214[6], ~1-3[4], 1-2.6[9] |

| P2X4 | ~30[4] |

| P2X5 | ~1-3[4], 1-2.6[9] |

| P2X7 | ~1-3[4] |

Experimental Protocols

The characterization of PPADS as a P2X receptor antagonist has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This technique is commonly used to study the function of ion channels, like P2X receptors, expressed in a heterologous system.

Objective: To determine the inhibitory effect of PPADS on ATP-activated currents in oocytes expressing a specific P2X receptor subtype.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the desired human or rat P2X receptor subunit.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard saline solution (e.g., ND96).

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

The oocyte is voltage-clamped at a holding potential of -60 mV.[4]

-

-

Agonist Application: ATP is applied to the oocyte for a short duration (e.g., 3 seconds) using a perfusion system to elicit an inward current.[4] This is repeated at regular intervals to establish a stable baseline response.

-

Antagonist Application: PPADS is bath-perfused for a set period (e.g., 5 minutes) before being co-applied with an EC90 concentration of ATP.[4]

-

Data Analysis: The peak amplitude of the ATP-activated current in the presence and absence of PPADS is measured. Inhibition curves are generated by applying a range of PPADS concentrations to determine the IC50 value.

The following diagram outlines the workflow for TEVC experiments.

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) experiments.

Whole-Cell Patch-Clamp Recording in Dorsal Root Ganglion (DRG) Neurons

This technique allows for the study of ion channel activity in native cells that endogenously express P2X receptors.

Objective: To characterize the inhibition of native ATP-activated currents by PPADS in primary sensory neurons.

Methodology:

-

Cell Preparation: Dorsal root ganglia are dissected and enzymatically and mechanically dissociated to obtain a single-cell suspension of neurons.

-

Patch-Clamp Recording:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the membrane of a DRG neuron.

-

Gentle suction is applied to form a high-resistance seal (gigaohm seal).

-

A brief, strong suction pulse is applied to rupture the cell membrane, establishing the whole-cell configuration.

-

-

Data Acquisition: The neuron is voltage-clamped, and membrane currents are recorded.

-

Drug Application: ATP and PPADS are applied to the cell using a perfusion system. PPADS is typically pre-applied for 5-30 seconds before co-application with ATP.[7]

-

Analysis: The effect of PPADS on the amplitude and kinetics of the ATP-activated current is analyzed. Concentration-response curves are generated to determine the IC50 of PPADS.[7]

Downstream Signaling Pathways

Activation of P2X receptors by ATP initiates a cascade of intracellular signaling events. PPADS, by blocking these receptors, can inhibit these downstream pathways. P2X receptor activation, particularly P2X7, can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as Rho kinase and caspases, which can ultimately lead to apoptosis or necrosis.[10] Furthermore, P2X7 receptor activation on immune cells like microglia can trigger a potent inflammatory response.[10] By antagonizing these receptors, PPADS can mitigate these downstream effects.

The diagram below depicts a simplified signaling pathway downstream of P2X receptor activation that can be inhibited by PPADS.

Caption: Simplified P2X receptor downstream signaling inhibited by PPADS.

Conclusion

PPADS, as a pyridoxal 5'-phosphate derivative, remains a cornerstone in purinergic signaling research. Its ability to antagonize a broad spectrum of P2X receptors has provided invaluable insights into their function in health and disease. While the development of more subtype-selective antagonists is ongoing, the well-characterized nature of PPADS, coupled with established experimental protocols, ensures its continued relevance as a critical tool for researchers, scientists, and drug development professionals in the field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyridoxal Phosphate Derivatives as Potent and Selective Antagonists of P2X1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The P2 Receptor Antagonist PPADS Supports Recovery from Experimental Stroke In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Azo Dye Structure of PPADS: A P2X Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS), a widely utilized antagonist of P2X purinergic receptors. This document delves into the core chemical structure of PPADS, its mechanism of action, and its selectivity profile. Detailed experimental protocols for key assays and visual representations of signaling pathways are included to facilitate a deeper understanding for researchers in pharmacology and drug development.

The Azo Dye Structure of PPADS

PPADS is a synthetic compound characterized by its azo dye structure.[1] The core of the molecule consists of a pyridoxal phosphate moiety linked to a disulfonated azophenyl group via an azo bond (-N=N-).[2] This distinct chemical architecture is crucial for its interaction with P2X receptors.

Chemical Structure:

-

IUPAC Name: 4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonate[3]

-

Molecular Formula: C₁₄H₁₄N₃O₁₂PS₂[4]

-

Molecular Weight: 511.37 g/mol [4]

The presence of the negatively charged phosphate and sulfonate groups contributes to the molecule's overall anionic nature, which is a key feature for its binding to the positively charged residues within the ATP-binding pocket of P2X receptors.[4]

Mechanism of Action: P2X Receptor Antagonism

PPADS functions as a non-selective antagonist of several P2X receptor subtypes.[5] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP), leading to an influx of cations (Na⁺ and Ca²⁺) and subsequent cellular depolarization.[6][7] PPADS exerts its inhibitory effect by competing with ATP for the binding site on the receptor, thereby preventing channel activation.[8] While initially considered a competitive antagonist, further studies have revealed a more complex, non-competitive, and slowly reversible mechanism of inhibition for some P2X subtypes.[9][10]

The interaction of PPADS with the P2X receptor is thought to involve electrostatic interactions between the anionic groups of PPADS and cationic amino acid residues in the ATP-binding pocket of the receptor.[4]

Quantitative Data: Receptor Selectivity Profile

The inhibitory potency of PPADS varies across different P2X and P2Y receptor subtypes. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for PPADS against a range of human P2 receptors.

| Receptor Subtype | IC₅₀ |

| P2X1 | 68 nM - 2.6 µM[8] |

| P2X2 | ~1 - 3 µM[4] |

| P2X3 | 214 nM - 2.6 µM[8] |

| P2X4 | ~30 µM[4] |

| P2X5 | ~1 - 3 µM[4] |

| P2X7 | ~1 - 3 µM[4] |

| P2Y1 | pA₂ = 6[11] |

| P2Y2-like | ~0.9 mM |

| P2Y4 | ~15 mM |

Experimental Protocols

Radioligand Binding Assay for P2X Receptors

This protocol outlines a method to determine the binding affinity of PPADS for a specific P2X receptor subtype using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the P2X receptor of interest

-

Radioligand (e.g., [³H]α,β-methylene ATP)[5]

-

PPADS

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target P2X receptor. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane suspension

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding)

-

50 µL of varying concentrations of PPADS

-

50 µL of a fixed concentration of the radioligand

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of PPADS and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Calcium Influx Assay

This protocol describes a method to functionally assess the inhibitory effect of PPADS on P2X receptor activation by measuring changes in intracellular calcium concentration.

Materials:

-

Cells expressing the P2X receptor of interest

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)[12]

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

ATP (agonist)

-

PPADS

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Plating: Seed cells expressing the target P2X receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive fluorescent dye in HBSS at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Wash the cells with HBSS to remove excess dye.

-

Compound Addition: Add varying concentrations of PPADS to the wells and incubate for a short period.

-

Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Stimulation: Add a fixed concentration of ATP to the wells to stimulate the P2X receptors.

-

Kinetic Reading: Immediately begin recording the fluorescence intensity over time to measure the calcium influx.

-

Data Analysis: Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Plot the percentage of inhibition of the ATP-induced calcium response against the concentration of PPADS to determine the IC₅₀ value.

Whole-Cell Electrophysiology

This protocol details the use of the whole-cell patch-clamp technique to measure the effect of PPADS on the ion channel currents mediated by P2X receptors.

Materials:

-

Cells expressing the P2X receptor of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

-

Internal solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP)

-

ATP (agonist)

-

PPADS

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. The pipette resistance should be in the range of 3-7 MΩ when filled with the internal solution.

-

Cell Patching: Under microscopic observation, approach a single cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a short pulse of ATP to the cell to evoke an inward current through the P2X receptors.

-

Antagonist Application: Perfuse the cell with a solution containing PPADS for a defined period.

-

Co-application: Apply ATP in the presence of PPADS and record the resulting current.

-

Washout: Wash out PPADS and re-apply ATP to assess the reversibility of the inhibition.

-

Data Analysis: Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of PPADS. Plot the percentage of inhibition against the PPADS concentration to determine the IC₅₀.

Visualizations of Signaling Pathways and Experimental Workflows

P2X Receptor Signaling Pathways

Activation of P2X receptors leads to the influx of Na⁺ and Ca²⁺, triggering various downstream signaling cascades depending on the specific receptor subtype and cell type.

Caption: P2X1 receptor signaling pathway leading to smooth muscle contraction.

Caption: P2X3 receptor signaling in sensory neurons mediating pain sensation.

References

- 1. sophion.com [sophion.com]

- 2. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. ATP-Gated P2X3 Receptors Are Specialised Sensors of the Extracellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural insights into the orthosteric inhibition of P2X receptors by non-ATP analog antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of novel P2X7R antagonists by using structure-based virtual screening and cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Probing Purinergic Signaling: A Technical Guide to the Basic Research Applications of PPADS

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal-phosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) has been a cornerstone pharmacological tool for the elucidation of purinergic signaling pathways for several decades. As a non-selective antagonist of P2 purinergic receptors, PPADS has been instrumental in characterizing the physiological and pathophysiological roles of extracellular nucleotides, primarily adenosine triphosphate (ATP). This technical guide provides a comprehensive overview of the basic research applications of PPADS, with a focus on its mechanism of action, selectivity profile, and its use in key experimental paradigms. Detailed experimental protocols for electrophysiological, intracellular calcium, and in vivo pain assays are provided to facilitate its practical application in the laboratory. Furthermore, this guide presents a summary of the quantitative data on PPADS's inhibitory activity and visualizes its impact on P2 receptor signaling pathways, offering a valuable resource for researchers in pharmacology, neuroscience, immunology, and drug discovery.

Introduction to PPADS and Purinergic Signaling

Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, is a fundamental communication system in virtually all tissues and organ systems. The P2 receptors are broadly classified into two families: the ionotropic P2X receptors, which are ligand-gated ion channels, and the metabotropic P2Y receptors, which are G protein-coupled receptors (GPCRs). The diverse array of P2 receptor subtypes and their widespread expression underscore their importance in a multitude of physiological processes, including neurotransmission, inflammation, muscle contraction, and cell proliferation.

PPADS is a non-selective P2 receptor antagonist that has been widely used to investigate the roles of these receptors. It acts as a competitive antagonist at many P2X and some P2Y receptor subtypes, effectively blocking the physiological responses elicited by ATP and other nucleotides. Its broad-spectrum activity, while a limitation for studying specific receptor subtypes, makes it an invaluable tool for determining the overall contribution of P2 receptor signaling in a given biological system.

Data Presentation: Inhibitory Profile of PPADS

The inhibitory potency of PPADS varies across different P2 receptor subtypes and species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of PPADS for a range of human P2 receptors, providing a quantitative basis for its application in experimental design.

| Receptor Subtype | IC50 (μM) | Notes |

| P2X1 | 0.068 - 1.0 | High affinity |

| P2X2 | 1.0 - 4.0 | Moderate affinity |

| P2X3 | 0.214 - 4.0 | Moderate to high affinity |

| P2X4 | ~28 - 30 | Low affinity |

| P2X5 | 1.0 - 4.0 | Moderate affinity |

| P2X7 | 1.0 - 4.0 | Moderate affinity |

| P2Y1 | ~6.0 | pA2 value of 6 |

| P2Y2 | ~900 | Low affinity |

| P2Y4 | ~15 | Moderate affinity |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing PPADS to investigate purinergic signaling.

Electrophysiological Analysis of P2X Receptor Antagonism

Objective: To characterize the inhibitory effect of PPADS on ATP-gated ion channels (P2X receptors) using whole-cell patch-clamp electrophysiology.

Materials:

-

HEK293 cells stably or transiently expressing the P2X receptor subtype of interest.

-

Standard extracellular solution: 147 mM NaCl, 10 mM HEPES, 13 mM glucose, 2 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.3, ~300 mOsm.

-

Standard intracellular solution: 145 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3, ~290 mOsm.

-

ATP stock solution (100 mM in water, pH 7.3).

-

PPADS stock solution (10 mM in water).

-

Patch pipettes (3-5 MΩ resistance).

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Culture HEK293 cells expressing the target P2X receptor on glass coverslips.

-

Place a coverslip in the recording chamber and perfuse with the standard extracellular solution.

-

Prepare patch pipettes by filling them with the intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply a brief pulse of ATP (e.g., 1-100 µM for 2 seconds) to elicit an inward current. Record the peak current amplitude.

-

Wash the cell with the extracellular solution until the current returns to baseline.

-

Pre-incubate the cell with varying concentrations of PPADS (e.g., 0.1 µM to 100 µM) for 2-5 minutes by adding it to the perfusion solution.

-

Co-apply the same concentration of ATP in the presence of PPADS and record the peak inward current.

-

Wash out PPADS and re-apply ATP to ensure reversibility of the block.

-

Construct a concentration-response curve for PPADS inhibition and calculate the IC50 value.

Intracellular Calcium Imaging of P2Y Receptor Antagonism

Objective: To measure the inhibitory effect of PPADS on Gq-coupled P2Y receptor-mediated intracellular calcium mobilization.

Materials:

-

Astrocytoma cells (e.g., 1321N1) endogenously expressing the P2Y receptor of interest.

-

Fura-2 AM or other suitable calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

ATP or UTP stock solution (1 mM in water).

-

PPADS stock solution (10 mM in water).

-

Fluorescence microscope with an imaging system capable of ratiometric calcium measurement (excitation at 340 nm and 380 nm, emission at 510 nm).

Procedure:

-

Plate cells on glass-bottom dishes.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Mount the dish on the microscope stage and perfuse with HBSS.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm.

-

Stimulate the cells with an agonist (e.g., 10 µM ATP or UTP) and record the change in the 340/380 nm fluorescence ratio, which reflects the intracellular calcium concentration.

-

Wash the cells with HBSS until the fluorescence ratio returns to baseline.

-

Pre-incubate the cells with PPADS (e.g., 1 µM to 1 mM) for 5-10 minutes.

-

Re-stimulate the cells with the same concentration of agonist in the presence of PPADS and record the calcium response.

-

Analyze the data by measuring the peak fluorescence ratio change and compare the response in the absence and presence of PPADS to determine the extent of inhibition.

In Vivo Assessment of Analgesia using the Acetic Acid-Induced Writhing Test

Objective: To evaluate the analgesic effect of PPADS in a model of visceral pain.

Materials:

-

Male Swiss Webster mice (20-25 g).

-

Acetic acid solution (0.6% in saline).

-

PPADS solution in saline.

-

Vehicle control (saline).

-

Positive control (e.g., indomethacin, 10 mg/kg).

-

Syringes and needles for intraperitoneal (i.p.) injection.

-

Observation chambers.

Procedure:

-

Acclimatize mice to the experimental room for at least 1 hour before testing.

-

Divide the mice into groups (e.g., vehicle, PPADS at different doses, positive control).

-

Administer PPADS (e.g., 10, 25, 50 mg/kg, i.p.) or the vehicle/positive control to the respective groups.

-

After a pre-treatment period (e.g., 30 minutes), administer acetic acid (10 mL/kg, i.p.) to each mouse.

-

Immediately place each mouse in an individual observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a 10-minute period.

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100.

Visualization of PPADS's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by PPADS.

PPADS Inhibition of P2X Receptor Signaling

Caption: PPADS competitively antagonizes ATP binding to P2X receptors, preventing ion influx.

PPADS Inhibition of Gq-Coupled P2Y Receptor Signaling

Caption: PPADS blocks Gq-coupled P2Y receptors, inhibiting PLC-mediated signaling.

Experimental Workflow for Assessing PPADS Analgesia

Caption: Workflow for the acetic acid-induced writhing test to evaluate PPADS's analgesic effects.

Conclusion

PPADS remains a pivotal pharmacological agent in the study of purinergic signaling. Its broad antagonist profile allows for the initial identification of P2 receptor involvement in diverse biological processes. This technical guide provides a foundational resource for researchers, offering quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. While the development of more selective P2 receptor antagonists has refined our understanding of individual receptor subtypes, PPADS continues to be an essential tool for the initial exploration and characterization of purinergic signaling pathways in both health and disease. Careful consideration of its selectivity profile, as outlined in this guide, is crucial for the accurate interpretation of experimental results and for advancing our knowledge of this ubiquitous signaling system.

PPADS Selectivity Profile for P2X Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely utilized, non-selective antagonist of P2X receptors, a family of ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP).[1][2] P2X receptors are trimeric channels composed of seven distinct subunits (P2X1-P2X7) that can form both homomeric and heteromeric assemblies.[1][3][4] These receptors are integral to a vast array of physiological processes, including neurotransmission, smooth muscle contraction, inflammation, and pain signaling.[5][6] Consequently, understanding the selectivity profile of antagonists like PPADS across the various P2X receptor subtypes is crucial for dissecting their physiological roles and for the development of more targeted therapeutics.

This technical guide provides a comprehensive overview of the selectivity profile of PPADS for P2X receptor subtypes, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of PPADS

The inhibitory potency of PPADS varies across the different P2X receptor subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for PPADS at various human (h) and rat (r) P2X receptor subtypes. It is important to note that PPADS also exhibits activity at some P2Y receptor subtypes, albeit generally at higher concentrations.[7]

| Receptor Subtype | Species | IC50 (μM) | Notes |

| P2X1 | Human | ~1 - 3 | High sensitivity.[1] PPADS analogs show even greater potency, with IC50 values in the nanomolar range.[7] |

| P2X1 | Rat | 0.068 (68 nM) | High sensitivity.[8] |

| P2X2 | Human | ~1 - 3 | High sensitivity.[1] |

| P2X2/3 (heteromer) | Rat | ~0.1 | High sensitivity, with slow association and dissociation kinetics.[9] |

| P2X3 | Human | ~1 - 3 | High sensitivity.[1] |

| P2X3 | Rat | 0.214 (214 nM) | High sensitivity.[8] |

| P2X4 | Human | ~30 | Lower sensitivity compared to other subtypes.[1] |

| P2X4 | Rat | Insensitive | The rat P2X4 receptor is notably insensitive to PPADS.[1] |

| P2X5 | Human | ~1 - 3 | High sensitivity.[1] |

| P2X7 | Human | ~1 - 3 | High sensitivity.[1] |

Mechanism of Action

PPADS acts as a non-competitive antagonist at P2X receptors.[2] It is a highly negatively charged molecule that is thought to bind to a site that overlaps with the ATP binding pocket, thereby sterically hindering the access of the agonist ATP.[1] The binding of PPADS is believed to be driven by electrostatic interactions between its negatively charged sulfonate and phosphate groups and positively charged residues within the receptor's binding site.[1] Studies have indicated that PPADS can inhibit P2X receptor function in a complex manner, potentially involving an allosteric site.[10] Its inhibitory action is often long-lasting due to slow dissociation rates from the receptor.[9][10]

P2X Receptor Signaling Pathway

Upon activation by extracellular ATP, P2X receptors, which are ligand-gated ion channels, undergo a conformational change that opens an intrinsic channel pore.[11][12] This allows the influx of cations, primarily Na+ and Ca2+, and the efflux of K+, leading to depolarization of the cell membrane and an increase in intracellular calcium concentration.[12] This elevation in intracellular Ca2+ can then trigger a variety of downstream signaling cascades, influencing cellular processes such as neurotransmitter release, muscle contraction, and gene expression.[11][12]

Caption: General signaling pathway of P2X receptors upon ATP binding.

Experimental Protocols

The determination of the inhibitory potency of PPADS on P2X receptors is typically carried out using electrophysiological techniques. The whole-cell patch-clamp and two-electrode voltage clamp (TEVC) methods are commonly employed.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through the channels of P2X receptors expressed in cultured cells, such as dorsal root ganglion (DRG) neurons or human embryonic kidney (HEK) cells.[2]

Methodology:

-

Cell Preparation: Cells expressing the P2X receptor subtype of interest are cultured on glass coverslips.

-

Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with an internal solution.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: The P2X receptor agonist (e.g., ATP or α,β-methylene ATP) is applied to the cell to evoke an inward current.

-

Antagonist Application: To determine the IC50, various concentrations of PPADS are co-applied with the agonist, and the resulting inhibition of the agonist-evoked current is measured.[2]

-

Data Analysis: The concentration-response curve for PPADS inhibition is plotted, and the IC50 value is calculated.

Caption: Workflow for whole-cell patch-clamp experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is well-suited for studying P2X receptors that have been heterologously expressed in Xenopus laevis oocytes.

Methodology:

-

Oocyte Preparation: Oocytes are harvested from Xenopus laevis and injected with cRNA encoding the P2X receptor subunit(s) of interest. The oocytes are then incubated for several days to allow for receptor expression.

-

Recording Setup: An oocyte is placed in a recording chamber and perfused with a recording solution.

-

Electrode Impalement: Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

Voltage Clamp: The oocyte membrane potential is clamped at a desired holding potential.

-

Drug Application: Agonist and antagonist solutions are applied to the oocyte via the perfusion system.

-

Data Acquisition and Analysis: The agonist-evoked currents in the absence and presence of different concentrations of PPADS are recorded and analyzed to determine the IC50 value, similar to the whole-cell patch-clamp method.

Conclusion

PPADS remains a valuable pharmacological tool for the study of P2X receptors. However, its lack of selectivity among most P2X subtypes necessitates careful interpretation of experimental results. The data and protocols presented in this guide offer a foundational understanding of the interaction of PPADS with P2X receptors, which is essential for researchers in the field of purinergic signaling and for those involved in the development of next-generation, subtype-selective P2X receptor modulators.

References

- 1. Mapping the binding site of the P2X receptor antagonist PPADS reveals the importance of orthosteric site charge and the cysteine-rich head region - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X receptor-mediated purinergic sensory pathways to the spinal cord dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular physiology of P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of a Series of PPADS Analogs at P2X1 and P2X3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Kinetics of antagonist actions at rat P2X2/3 heteromeric receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel mechanism of inhibition by the P2 receptor antagonist PPADS of ATP-activated current in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Exploratory Studies on PPADS Off-Target Effects: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a well-established, non-selective antagonist of P2 purinergic receptors, widely utilized as a pharmacological tool to investigate the roles of these receptors in various physiological and pathological processes. While its activity at P2X and P2Y receptors is extensively documented, a comprehensive understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for assessing its potential therapeutic liabilities. This technical guide provides an in-depth exploration of the known off-target interactions of PPADS, presenting quantitative data, detailed experimental protocols for assessing these interactions, and visualizations of the involved signaling pathways.

Data Presentation: On-Target and Off-Target Activities of PPADS

The following tables summarize the quantitative data on the inhibitory activities of PPADS against its primary (on-target) purinergic receptors and its known off-target proteins.

Table 1: On-Target Activity of PPADS against Purinergic Receptors

| Target | Species/System | Assay Type | Parameter | Value | Reference(s) |

| P2X1 | Recombinant | Functional Assay | IC50 | 1 - 2.6 µM | [1][2] |

| P2X2 | Recombinant | Functional Assay | IC50 | 1 - 2.6 µM | [1][2] |

| P2X3 | Recombinant | Functional Assay | IC50 | 1 - 2.6 µM | [1][2] |

| P2X5 | Recombinant | Functional Assay | IC50 | 1 - 2.6 µM | [1][2] |

| P2Y1 | Native | Functional Assay | pA2 | 6 | |

| P2Y2-like | Native | Functional Assay | IC50 | ~0.9 µM | [1][2] |

| P2Y4 | Recombinant | Functional Assay | IC50 | ~15 µM | [1][2] |

Table 2: Off-Target Activity of PPADS

| Off-Target Protein Family | Specific Target | Assay Type | Parameter | Value | Reference(s) |

| Signal Transducer and Activator of Transcription (STAT) | STAT1 | Fluorescence Polarization | IC50 | 87.4 ± 6.6 µM | [3] |

| STAT3 | Fluorescence Polarization | IC50 | 22.6 ± 1.6 µM | [3] | |

| STAT4 | Fluorescence Polarization | IC50 | 2.2 ± 0.2 µM | [3] | |

| STAT5a | Fluorescence Polarization | IC50 | 1.5 ± 0.2 µM | [3] | |

| STAT5b | Fluorescence Polarization | IC50 | 2.0 ± 0.3 µM | [3] | |

| STAT6 | Fluorescence Polarization | IC50 | 20.1 ± 4.6 µM | [3] | |

| Ion Exchanger | Na+/Ca2+ Exchanger (reverse mode) | Functional Assay (Ca2+ influx) | - | Similar potency and efficacy to KB-R7943 at 1-30 µM | [1] |

Key Off-Target Signaling Pathways

Inhibition of the JAK/STAT Signaling Pathway

PPADS has been identified as an inhibitor of several members of the Signal Transducer and Activator of Transcription (STAT) family of proteins.[3] This off-target activity can significantly impact cellular processes regulated by the JAK/STAT signaling cascade, which is crucial for cytokine and growth factor signaling. The binding of PPADS to STAT proteins, particularly STAT4 and STAT5, is thought to interfere with their SH2 domain-mediated dimerization, a critical step for their activation and subsequent translocation to the nucleus to regulate gene transcription.

Inhibition of the Na+/Ca2+ Exchanger (Reverse Mode)

PPADS has been shown to inhibit the reverse mode of the Na+/Ca2+ exchanger (NCX).[1] In this mode, the NCX facilitates the influx of Ca2+ into the cell in exchange for Na+ efflux. This process is particularly important in excitable cells and can contribute to Ca2+ overload under certain pathological conditions. By blocking this mode of the NCX, PPADS can alter intracellular Ca2+ homeostasis, an effect independent of its actions on purinergic receptors.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific experimental conditions.

Fluorescence Polarization (FP) Assay for STAT Inhibition

This assay measures the ability of PPADS to disrupt the interaction between a STAT protein's SH2 domain and a phosphotyrosine-containing peptide probe.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified recombinant STAT protein of interest in an appropriate assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100).

-

Synthesize or obtain a fluorescently labeled phosphopeptide corresponding to the STAT SH2 domain binding motif (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2 for STAT3). Prepare a stock solution in the assay buffer.

-

Prepare a serial dilution of PPADS in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black microplate, add the STAT protein to a final concentration of 10-100 nM.

-

Add the PPADS dilutions to the wells. Include appropriate vehicle controls (e.g., DMSO).

-

Incubate the plate at room temperature for 15-30 minutes.

-

Add the fluorescent peptide probe to a final concentration of 5-20 nM.

-

Incubate the plate in the dark at room temperature for 1-2 hours to reach binding equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

-

Calculate the anisotropy or polarization values.

-

Plot the percentage of inhibition against the logarithm of the PPADS concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for STAT Interaction

This assay is another method to quantify the inhibition of STAT protein-protein interactions by PPADS, offering high sensitivity and low background.

Methodology:

-

Reagent Preparation:

-

Use tagged recombinant STAT proteins (e.g., GST-STAT and His-STAT).

-

Prepare solutions of HTRF donor-labeled anti-tag antibody (e.g., anti-GST-Lumi4-Tb) and acceptor-labeled anti-tag antibody (e.g., anti-His-d2) in the HTRF detection buffer.

-

Prepare a serial dilution of PPADS.

-

-

Assay Procedure:

-

In a 384-well, low-volume, white microplate, add the tagged STAT proteins.

-

Add the PPADS dilutions and vehicle controls.

-

Add the HTRF antibody mixture.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (acceptor signal / donor signal * 10,000).

-

Determine the IC50 value as described for the FP assay.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of PPADS to its target proteins within a cellular context by measuring changes in the thermal stability of the target protein.[3]

Methodology:

-

Cell Treatment:

-

Culture cells of interest to 80-90% confluency.

-

Treat the cells with various concentrations of PPADS or vehicle control for a defined period (e.g., 1-2 hours).

-

-

Heat Shock and Lysis:

-

Harvest the cells and resuspend them in a buffered saline solution.

-

Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.

-

Lyse the cells by freeze-thaw cycles or sonication.

-

-

Protein Quantification:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of PPADS indicates target engagement and stabilization.

-

Conclusion

This technical guide provides a comprehensive overview of the known off-target effects of PPADS, with a focus on its interactions with STAT proteins and the Na+/Ca2+ exchanger. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams are intended to aid researchers in designing and interpreting experiments using PPADS, fostering a more complete understanding of its pharmacological profile. It is imperative for researchers to consider these off-target activities to avoid misinterpretation of experimental outcomes and to ensure the robust and reliable use of PPADS as a pharmacological tool. Further exploratory studies, such as broad kinome profiling and comprehensive safety pharmacology screens, would be beneficial for a more complete characterization of the off-target landscape of PPADS.

References

- 1. PPADS, a P2X receptor antagonist, as a novel inhibitor of the reverse mode of the Na⁺/Ca²⁺ exchanger in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activity Analysis of the P2X Receptor Antagonist PPADS against Signal Transducer and Activator of Transcription Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Using PPADS in Patch-Clamp Electrophysiology for P2X Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

P2X receptors are a family of ligand-gated ion channels activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3][4] These receptors are trimeric cation channels permeable to Na+, K+, and Ca2+, and are widely expressed in various tissues, playing crucial roles in physiological processes such as neurotransmission, inflammation, and pain sensation.[3] The seven mammalian P2X subtypes (P2X1-7) have become significant targets for drug development.[5]

Pyridoxalphosphate-6-azophenyl-2',4'-disulfonic acid (PPADS) is a widely used, non-selective antagonist of P2X receptors.[5][6] Although it also exhibits activity at some P2Y receptor subtypes at higher concentrations, it remains an invaluable pharmacological tool for characterizing P2X receptor function, differentiating purinergic signaling pathways, and validating P2X receptors as therapeutic targets.[6][7] These application notes provide detailed protocols and data for utilizing PPADS in patch-clamp electrophysiology studies of P2X receptors.

Mechanism of Action

PPADS functions primarily as a competitive antagonist, acting as an ATP mimetic that competes for the agonist binding site on P2 receptors.[8] Structural and mutagenesis studies have shown that the PPADS binding site overlaps with the orthosteric ATP-binding site.[3][9] The negatively charged phosphate and sulfonate groups on PPADS are thought to interact with positively charged residues within the receptor's binding pocket, thereby sterically blocking ATP access and preventing channel activation.[9] In some neuronal preparations, PPADS can exhibit a complex, non-competitive inhibition with a slow onset and recovery, suggesting an action at an allosteric site that reduces the dissociation rate from the ATP-liganded channel.[6][10]

Data Presentation: Antagonist Potency

The inhibitory potency of PPADS varies across different P2X receptor subtypes. The following tables summarize the half-maximal inhibitory concentration (IC50) values for PPADS and its analogs against key P2X receptors, providing a basis for experimental design and data interpretation.

Table 1: IC50 Values of PPADS for P2X Receptor Subtypes

| Receptor Subtype | Species/Cell Type | IC50 Value | Reference(s) |

| P2X1 | Recombinant | 68 nM | [7][8] |

| P2X3 | Recombinant | 214 nM | [7][8] |

| P2X1, P2X2, P2X3, P2X5, P2X7 | Human (recombinant) | ~1 - 3 µM | [9] |

| P2X4 | Human (recombinant) | ~30 µM | [9] |

| P2X (native) | Bullfrog DRG Neurons | 2.5 µM | [6][10] |

Table 2: Comparative IC50 Values of PPADS Analogs at P2X1 and P2X3 Receptors [7]

| Compound | P2X1 IC50 (nM) | P2X3 IC50 (nM) |

| PPADS | 68 | 214 |

| iso-PPADS | 32 | 345 |

| MRS 2159 | 9 | 118 |

| MRS 2284 | 7 | 139 |

| MRS 2257 | 5 | 22 |

Data derived from studies on P2X receptors expressed in Xenopus oocytes.[7]

Visualizations

P2X Receptor Signaling and Inhibition by PPADS

Caption: P2X receptor activation by ATP and competitive inhibition by PPADS.

Experimental Workflow for Patch-Clamp Analysis

Caption: Standard workflow for evaluating PPADS antagonism using whole-cell patch-clamp.

Logical Relationship of PPADS Selectivity

Caption: Relative potency of PPADS across different P2X receptor subtypes.

Experimental Protocols

This section provides a generalized protocol for investigating the inhibitory effect of PPADS on ATP-activated currents in HEK293 cells heterologously expressing a P2X receptor subtype.

Cell Preparation and Transfection

-

Culture: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-